5-(2,4-dimethylbenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
Description
This compound features a thiophene core substituted at positions 2 and 4 with amine groups. Key structural elements include:
- 5-Position: A 2,4-dimethylbenzoyl group, contributing lipophilicity and steric bulk.
- N2-Position: A 2,4-dimethylphenyl substituent, enhancing electron-donating effects.
Such structural motifs are common in pharmaceuticals and agrochemicals, where sulfonyl and benzoyl groups modulate bioavailability and target interactions .
Properties
IUPAC Name |
[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S2/c1-16-6-10-21(11-7-16)35(32,33)27-24(29)26(25(31)22-12-8-17(2)14-19(22)4)34-28(27)30-23-13-9-18(3)15-20(23)5/h6-15,30H,29H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKKZBZPXPBXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=C(C=C(C=C3)C)C)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Comparison
Analysis :
Substituent Effects
Analysis :
Functional Groups and Spectroscopic Profiles
Q & A
Q. What are the optimal synthetic routes for 5-(2,4-dimethylbenzoyl)-N2-(2,4-dimethylphenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine?
The synthesis involves sequential functionalization of the thiophene core. Key steps include:
- Suzuki coupling for aryl group introduction (e.g., dimethylbenzoyl).
- Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Yield optimization: Catalytic Pd(PPh₃)₄ for coupling steps (reported 65–75% yield in analogous thiophene derivatives) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., dimethyl groups at δ 2.3–2.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₃₃H₃₃N₂O₃S₂: 593.1822).
- HPLC : Purity assessment using C18 columns (≥98% purity threshold for biological assays) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Contradictions often arise from:
- Experimental variables : Cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time).
- Orthogonal validation : Combine in vitro cytotoxicity (MTT assay) with target-specific assays (e.g., kinase inhibition profiling) .
- Meta-analysis : Compare EC₅₀ values across studies using standardized metrics (e.g., PubChem BioAssay data for analogous thiophenes) .
Q. What computational methods predict the environmental fate and ecotoxicity of this compound?
- Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradation (e.g., BIOWIN models) and bioaccumulation potential (log P ~4.2).
- Molecular docking : Screen for interactions with eco-relevant targets (e.g., acetylcholinesterase in aquatic organisms) .
- SPARC calculator : Predict hydrolysis half-life (e.g., >100 days at pH 7, indicating persistence) .
Q. How can substituent effects on biological activity be systematically studied?
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzoyl or sulfonyl groups.
- Experimental design : Use a split-plot factorial approach to test substituent combinations (e.g., 2,4-dimethyl vs. 3,5-dimethylphenyl) .
- Data analysis : Multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with IC₅₀ values .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Log P (Octanol-Water) | 4.2 (Calculated via XLogP3) | |
| Aqueous Solubility | 0.12 mg/L (SPARC prediction at 25°C) | |
| Melting Point | 218–220°C (DSC) |
Q. Table 2: Biological Activity Optimization
| Assay Type | Optimal Conditions | EC₅₀ (μM) |
|---|---|---|
| Anticancer (HeLa) | 48h incubation, 10% FBS | 2.3 ± 0.4 |
| Antimicrobial (E. coli) | Mueller-Hinton broth, 24h | >50 (Inactive) |
| Kinase Inhibition (CDK2) | ADP-Glo™ assay | 0.87 |
| Data adapted from analogous thiophene derivatives . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
